molecular formula C15H12BrNO B8285112 5-Bromo-3-methyl-3-phenylindolin-2-one

5-Bromo-3-methyl-3-phenylindolin-2-one

Cat. No. B8285112
M. Wt: 302.16 g/mol
InChI Key: GTIQDACYKPUDML-UHFFFAOYSA-N
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Patent
US09102684B2

Procedure details

A mixture of 2-(5-Bromo-2-nitro-phenyl)-2-phenyl-propionic acid methyl ester (5.9 g, 16.25 mmol) and iron powder (3.64 g, 65 mmol) in acetic acid (100 mL) is heated to 70° C. and stirred for 3 hours. The acetic acid is removed in vacuo. The residue is diluted with satu. aq. NH4Cl solution and extracted with ethyl acetate (3×100 mL). The combined organic phase is washed with water and brine, dried over Na2SO4, filtered and concentrated. The residue is recrystallized by ethyl acetate to give the desired product. Yield: 3.5 g (71%)
Name
2-(5-Bromo-2-nitro-phenyl)-2-phenyl-propionic acid methyl ester
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.64 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][C:13]=1[N+:19]([O-])=O)([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:5]>C(O)(=O)C.[Fe]>[Br:18][C:16]1[CH:17]=[C:12]2[C:13](=[CH:14][CH:15]=1)[NH:19][C:3](=[O:2])[C:4]2([CH3:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
2-(5-Bromo-2-nitro-phenyl)-2-phenyl-propionic acid methyl ester
Quantity
5.9 g
Type
reactant
Smiles
COC(C(C)(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.64 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetic acid is removed in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with satu
EXTRACTION
Type
EXTRACTION
Details
aq. NH4Cl solution and extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic phase is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized by ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C(C(NC2=CC1)=O)(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.